molecular formula C20H17FN6O2S B2852104 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 863458-63-3

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2852104
CAS No.: 863458-63-3
M. Wt: 424.45
InChI Key: YGLZIFPJFSSGPN-UHFFFAOYSA-N
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Description

The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide is a triazolo-pyrimidine derivative characterized by:

  • A 2-fluorobenzyl group at the 3-position of the triazolo[4,5-d]pyrimidine core.
  • A thioacetamide linker bridging the pyrimidine and a 4-methoxyphenyl acetamide moiety.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-29-15-8-6-14(7-9-15)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-4-2-3-5-16(13)21/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZIFPJFSSGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that compounds similar to 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit a range of biological activities:

Antimicrobial Activity

Compounds containing triazole and pyrimidine moieties have shown significant antimicrobial properties. The presence of the thioether linkage may enhance this activity by improving the compound's interaction with microbial targets.

Antitumor Properties

The structural components of this compound suggest potential antitumor activity. The triazole ring is known to inhibit certain enzymes involved in tumor growth, while the pyrimidine core can modulate cell signaling pathways related to cancer progression.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through modulation of inflammatory pathways. Its ability to interact with specific receptors could lead to reduced inflammation in various disease models.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the triazolopyrimidine core. Key steps include:

  • Formation of the Triazolopyrimidine Core : Utilizing halogenated compounds and amines.
  • Introduction of the Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.
  • Thioether Formation : Involves thiolation reactions with thiolating agents.
  • Final Acetamide Functionalization : Introduced last to complete the molecular structure.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of similar compounds in various fields:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Antitumor ActivityShowed effectiveness in reducing tumor size in animal models through enzyme inhibition.
Anti-inflammatory EffectsReported reduction in inflammatory markers in vitro and in vivo models.

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (–S–) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction Conditions Outcome References
Oxidation to sulfoxideH2_2O2_2 (30%), CH3_3COOH, 25°CFormation of mono-sulfoxide derivative
Oxidation to sulfonemCPBA (2 eq), DCM, 0°C → RTFormation of sulfone derivative

The electron-withdrawing triazolopyrimidine ring accelerates oxidation kinetics compared to simpler thioethers.

Amide Hydrolysis

The acetamide group is susceptible to acidic or basic hydrolysis, yielding carboxylic acid derivatives.

Reaction Conditions Outcome References
Acidic hydrolysis6M HCl, reflux, 12h2-((3-(2-fluorobenzyl)...)thio)acetic acid
Basic hydrolysisNaOH (2M), EtOH/H2_2O, 80°C, 8hSodium salt of acetic acid derivative

Hydrolysis rates depend on steric hindrance from the 4-methoxyphenyl group.

Triazole Ring Functionalization

The triazolo[4,5-d]pyrimidine core participates in alkylation and nucleophilic substitution reactions.

Reaction Conditions Outcome References
N-AlkylationR-X (alkyl halide), K2_2CO3_3, DMFSubstituted triazolopyrimidine derivatives
Electrophilic substitutionHNO3_3/H2_2SO4_4, 0°CNitration at C-5 position

Alkylation occurs preferentially at the N-3 position due to steric and electronic factors .

Aromatic Ring Modifications

The 2-fluorobenzyl and 4-methoxyphenyl groups undergo electrophilic substitutions.

Reaction Conditions Outcome References
Fluorobenzyl halogenationBr2_2, FeCl3_3, CH2_2Cl2_2Bromination at para position
Methoxyphenyl demethylationBBr3_3, DCM, -78°C → RTPhenolic derivative

The methoxy group directs electrophiles to the ortho/para positions, while fluorine deactivates the benzyl ring .

Thioether Alkylation

The sulfur atom in the thioether bridge acts as a nucleophile in alkylation reactions.

Reaction Conditions Outcome References
S-AlkylationR-X, NaH, THF, 0°C → RTThioether-alkylated derivatives

Reactivity is enhanced in polar aprotic solvents due to improved nucleophilicity.

Photochemical Reactions

UV irradiation induces cleavage of the thioether bond.

Reaction Conditions Outcome References
PhotooxidationUV (254 nm), O2_2, CH3_3CNSulfoxide and radical intermediates

This pathway is critical for understanding degradation under storage conditions.

Comparative Reactivity of Functional Groups

Functional Group Reactivity Dominant Reaction
Thioether (–S–)HighOxidation > Alkylation
Acetamide (–NHCOCH3_3)ModerateHydrolysis
Triazole ringModerateAlkylation > Electrophilic substitution
4-MethoxyphenylLowDemethylation

Key Findings from Mechanistic Studies

  • Electronic Effects : The electron-deficient triazolopyrimidine ring increases the electrophilicity of adjacent groups, facilitating nucleophilic attacks .

  • Steric Hindrance : Bulky substituents on the benzyl group slow down reactions at the triazole N-3 position .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for alkylation and oxidation.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The triazolo[4,5-d]pyrimidine core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties:

Compound Name Substituents on Triazolo-Pyrimidine Acetamide Group Modifications Key References
Target Compound 3-(2-Fluorobenzyl) N-(4-Methoxyphenyl), thio linker
N-(4-Fluorobenzyl)-2-{[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 3-(4-Methylphenyl) N-(4-Fluorobenzyl), thio linker
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide 3-Benzyl, 7-oxo group N-(2-Chlorobenzyl), oxo linker
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., Compound 19) Thiazolo-pyrimidine core Hydroxycoumarin substituents

Key Observations :

  • Linker Chemistry : The thioacetamide linker (target compound) vs. oxo () or coumarin-linked () groups impacts solubility and metabolic stability .
  • Aryl Modifications : The 4-methoxyphenyl acetamide in the target compound introduces electron-donating effects, contrasting with 4-fluorobenzyl () or 2-chlorobenzyl (), which may alter hydrogen-bonding or hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • The compound contains a triazolo[4,5-d]pyrimidine core fused with a 2-fluorobenzyl group at position 3, a thioether linkage at position 7, and an N-(4-methoxyphenyl)acetamide moiety. The fluorobenzyl group enhances lipophilicity and target binding, while the thioether and acetamide groups contribute to hydrogen bonding and metabolic stability .
  • Methodological Insight : Structural characterization via NMR and X-ray crystallography (where feasible) is critical to confirm regiochemistry and substituent orientation, which directly affect interactions with biological targets like kinases or antimicrobial enzymes .

Q. What are the common synthetic routes for this compound, and what challenges arise during synthesis?

  • Synthesis typically involves:

Formation of the triazolo[4,5-d]pyrimidine core via cyclization of precursor heterocycles.

Introduction of the 2-fluorobenzyl group via alkylation.

Thioether linkage formation using mercaptoacetic acid derivatives.

Final acetamide coupling via EDC/HOBt-mediated reactions .

  • Challenges : Low yields during triazole-pyrimidine cyclization and regioselectivity issues in fluorobenzyl substitution. Purification often requires column chromatography or recrystallization .

Q. What in vitro assays are typically used to evaluate its biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays to measure ATP-competitive binding .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

  • Temperature Control : Maintaining 60–80°C during triazole-pyrimidine cyclization minimizes side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalytic Additives : Use of Cu(I) catalysts improves regioselectivity in triazole formation .
  • Analytical Validation : Monitor reaction progress via TLC/HPLC and confirm purity using LC-MS (>95% purity threshold) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in reported IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. trifluoromethoxyphenyl acetamide) to identify substituent-specific effects .

Q. What computational strategies can predict binding modes and optimize target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on fluorobenzyl π-π stacking and acetamide hydrogen bonding .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent to identify key residues for mutagenesis studies .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide analog design .

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